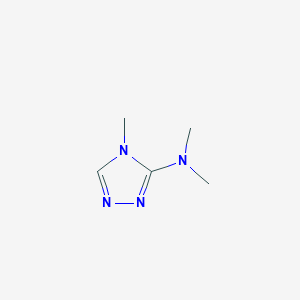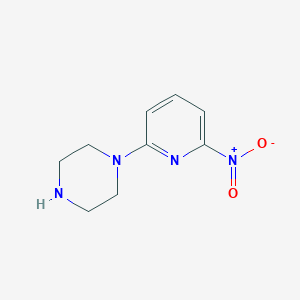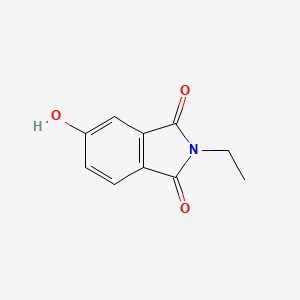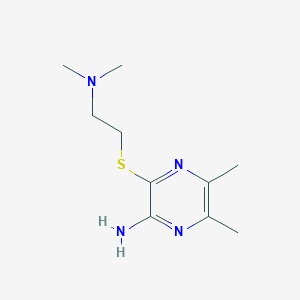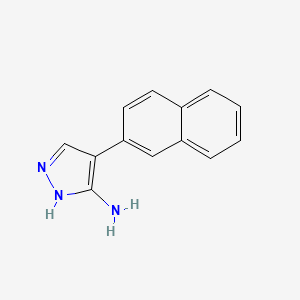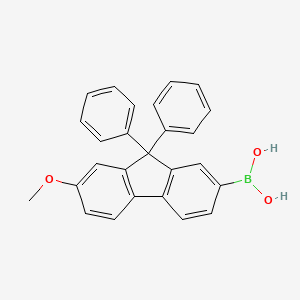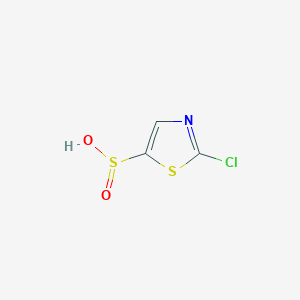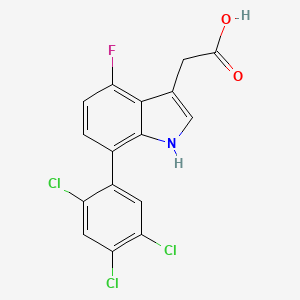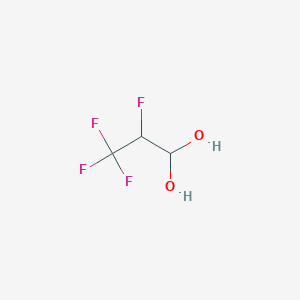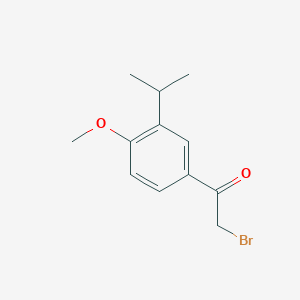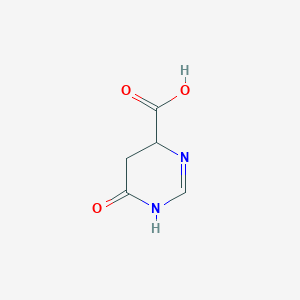
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a cyclic amino acid derivative. It is a member of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid can be achieved through various methods. One common approach involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea . This reaction is known for its efficiency in producing highly functionalized heterocycles.
Industrial Production Methods
Industrial production of this compound often involves the use of engineered bacteria such as Escherichia coli. By introducing specific genes into the bacteria, high-level production of the compound can be achieved under optimized conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a protective extremolyte against environmental stress in various bacteria.
Mecanismo De Acción
The mechanism of action of 6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its ability to stabilize proteins and other biomolecules. It acts as a molecular chaperone, preventing the misfolding and denaturation of proteins under stress conditions . This compound also induces the expression of heat shock proteins and downregulates proinflammatory signals in human cells .
Comparación Con Compuestos Similares
Similar Compounds
Ectoine: A cyclic tetrahydropyrimidine with similar protective properties.
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Another derivative with a wide spectrum of biological activities.
Uniqueness
6-Oxo-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is unique due to its specific structure and the range of applications it offers. Its ability to stabilize proteins and protect cells under stress conditions makes it particularly valuable in both medical and industrial contexts .
Propiedades
Número CAS |
99417-78-4 |
|---|---|
Fórmula molecular |
C5H6N2O3 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C5H6N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2-3H,1H2,(H,9,10)(H,6,7,8) |
Clave InChI |
RWCYLHQEYLOZNY-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=CNC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


